

Physicochemical Characterization of 5-isopropyl-1H-indole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-isopropyl-1H-indole-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **5-isopropyl-1H-indole-2-carboxylic acid**, a substituted indole derivative of interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, calculated physicochemical parameters, and detailed experimental protocols for its characterization. Furthermore, it explores a potential biological signaling pathway based on the known activities of structurally related compounds.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of **5-isopropyl-1H-indole-2-carboxylic acid**. While experimental data for some parameters are not readily available in the public domain, computed values from reliable sources are provided.

Table 1: General and Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₃ NO ₂	PubChem[1]
Molecular Weight	203.24 g/mol	PubChem[1]
IUPAC Name	5-propan-2-yl-1H-indole-2-carboxylic acid	PubChem[1]
CAS Number	383132-39-6	PubChem[1]
XLogP3	3.4	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	203.094628657	PubChem[1]
Polar Surface Area	53.1 Å ²	PubChem[1]
Heavy Atom Count	15	PubChem[1]

Table 2: Experimental Physicochemical Properties (Predicted/Exemplary)

Property	Value	Method
Melting Point	Data not available	Capillary Method
pKa	Data not available (Expected: ~3-5)	Potentiometric Titration
Aqueous Solubility	Data not available	Shake-Flask Method

Note: Experimental values are not currently available in literature and would need to be determined empirically using the protocols outlined below.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided to enable researchers to generate experimental data for **5-isopropyl-1H-indole-2-carboxylic acid**.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound.[2][3][4][5]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

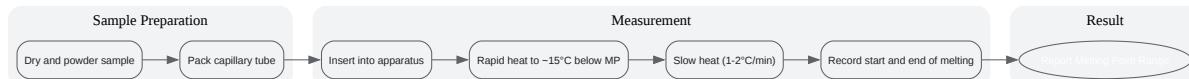
Materials:

- **5-isopropyl-1H-indole-2-carboxylic acid** sample
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range).
- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the last solid crystal melts (completion of melting).
- The melting point is reported as the range between these two temperatures.



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Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a standardized base.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

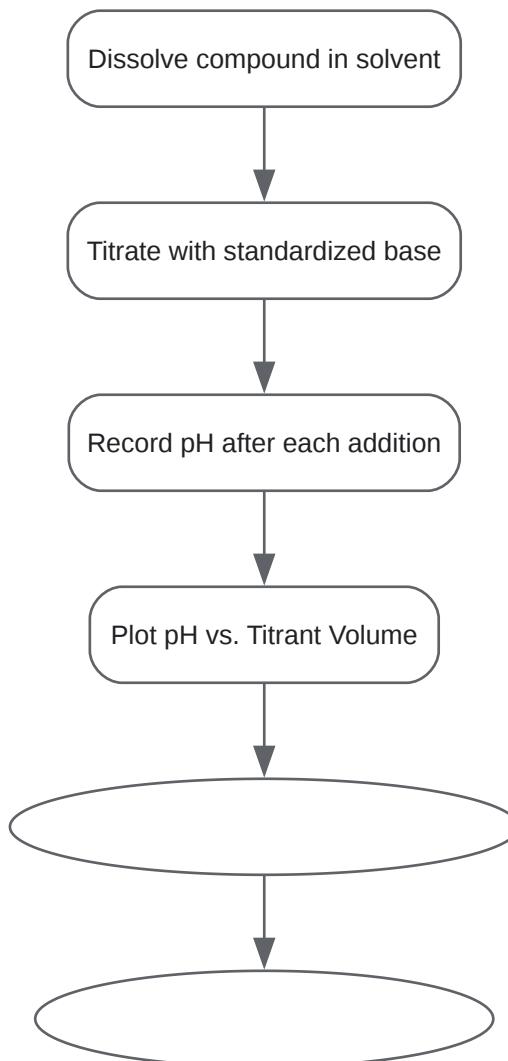
Objective: To quantify the acidity of the carboxylic acid functional group.

Materials:

- **5-isopropyl-1H-indole-2-carboxylic acid** sample
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water (degassed)
- Suitable co-solvent if necessary (e.g., ethanol, methanol)

Procedure:

- Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Allow the pH reading to stabilize.
- Begin titration by adding small, precise increments of the standardized NaOH solution from the burette.
- Record the pH of the solution after each addition, allowing the reading to stabilize before proceeding.
- Continue the titration well past the equivalence point (the point of rapid pH change).
- Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
- Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.



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Process for pKa Determination via Titration.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.

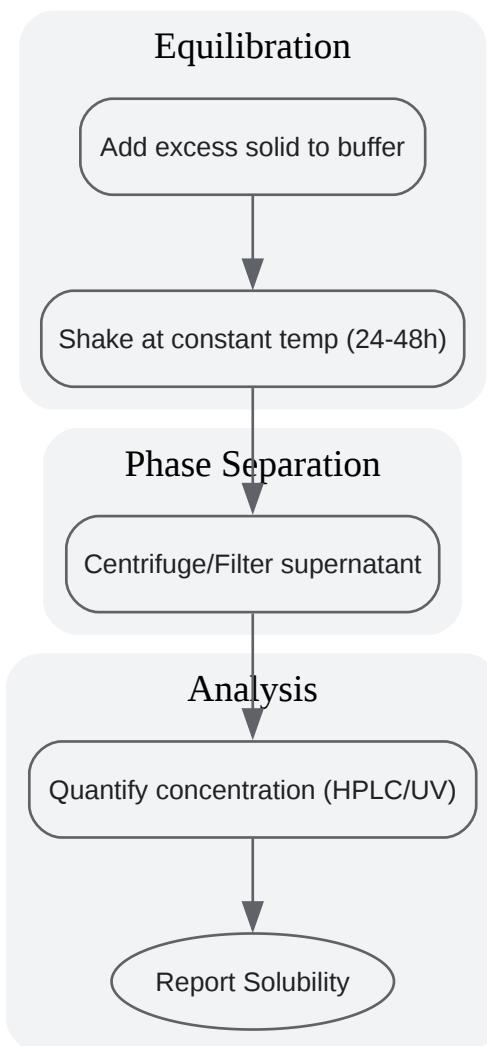
Materials:

- 5-isopropyl-1H-indole-2-carboxylic acid sample

- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification
- Phosphate-buffered saline (PBS) or other relevant aqueous buffer

Procedure:

- Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4). The excess solid should be clearly visible.
- Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the vials to stand to let the excess solid settle.
- Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged and/or filtered through a syringe filter.
- Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method (e.g., HPLC with a standard curve).
- The determined concentration is the thermodynamic solubility of the compound.



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Shake-Flask Method for Solubility Measurement.

Potential Biological Activity and Signaling Pathway

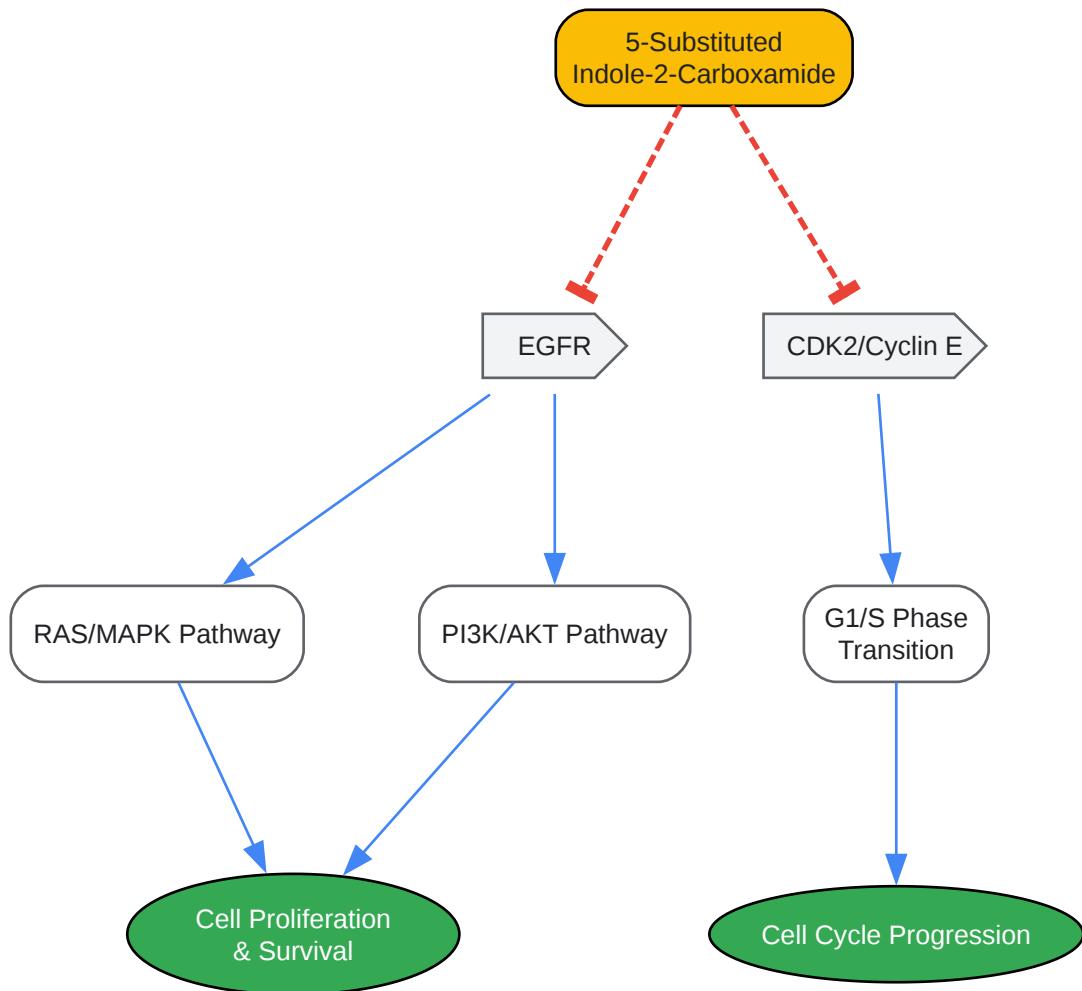
While the specific biological targets of **5-isopropyl-1H-indole-2-carboxylic acid** have not been explicitly reported, the indole-2-carboxylic acid scaffold is a well-known privileged structure in medicinal chemistry. Derivatives have been identified as potent inhibitors of various enzymes and receptors.

Notably, recent studies have shown that 5-substituted-indole-2-carboxamides can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.^{[15][16]} EGFR is a receptor tyrosine

kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and differentiation. CDK2, in complex with cyclin E or A, is essential for the G1/S phase transition of the cell cycle. Dual inhibition of EGFR and CDK2 can thus halt cell proliferation and induce apoptosis.

Another line of research has identified indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an enzyme essential for the replication of the virus.^{[17][18][19]} These inhibitors chelate magnesium ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.

The diagram below illustrates the potential mechanism of action for a 5-substituted indole-2-carboxylic acid derivative as a dual EGFR/CDK2 inhibitor.



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Potential Dual Inhibition of EGFR and CDK2 Signaling.

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